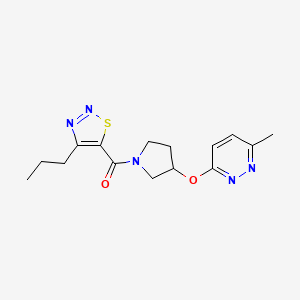

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic chemical entity with a complex structure comprising pyridazine, pyrrolidine, and thiadiazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 6-Methylpyridazine and 4-propyl-1,2,3-thiadiazole.

Formation of Intermediates: The 6-Methylpyridazine is functionalized with a hydroxyl group to form 6-Methylpyridazin-3-ol.

Coupling Reaction: The pyrrolidine moiety is attached to the functionalized pyridazine via an ether linkage.

Final Assembly: The (4-propyl-1,2,3-thiadiazol-5-yl)methanone is introduced to the pyrrolidine intermediate, completing the synthesis under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production may employ streamlined and optimized synthetic routes, often utilizing catalysts to enhance reaction efficiency and yield:

Catalysts: Use of organometallic catalysts to facilitate coupling reactions.

Continuous Flow Systems: Employing continuous flow reactors to improve reaction control and scalability.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation, particularly at the methyl and propyl groups, forming corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions may target the nitrogen atoms within the pyridazine or thiadiazole rings.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂.

Reduction: Reducing agents like LiAlH₄ or NaBH₄.

Substitution: Reagents such as halides (e.g., Br₂, I₂) for electrophilic substitution, or nucleophiles (e.g., NaOH, KCN) for nucleophilic substitution.

Major Products Formed

Oxidation Products: Alcohols and carboxylic acids derived from methyl and propyl groups.

Reduction Products: Amine derivatives from pyridazine and thiadiazole.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone finds applications in several research domains:

Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.

Biology: In biochemical assays for enzyme inhibition studies due to its potential binding affinity with various biological targets.

Medicine: Exploration as a candidate for drug development, especially for targeting specific enzymes or receptors.

Industry: Utilized in the formulation of specialized materials, potentially impacting polymer science and nanotechnology.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets through several pathways:

Enzyme Inhibition: The structure allows binding to the active sites of enzymes, blocking substrate access and thus inhibiting enzyme activity.

Receptor Binding: May interact with cellular receptors, altering signal transduction pathways.

Pathways Involved: Includes pathways like oxidative phosphorylation and signal transduction cascades related to cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

(3-((6-Ethylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone

Uniqueness

This compound is unique due to its combination of pyridazine and thiadiazole with the pyrrolidine ring, imparting specific binding properties and reactivity. The presence of the 4-propyl group on the thiadiazole ring enhances its hydrophobic interactions, potentially improving its efficacy in biological systems compared to similar compounds with different alkyl substituents.

Actividad Biológica

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring multiple functional groups, including a pyrrolidine ring and a thiadiazole moiety. Its structural characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle known for its diverse biological activities.

- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom, often associated with antimicrobial and anticancer properties.

- 6-Methylpyridazine Group : A nitrogen-rich heterocycle that enhances the compound's potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridazine and thiadiazole exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines, including breast cancer cells. Studies have demonstrated that certain pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways . The presence of the thiadiazole moiety in this compound may enhance its cytotoxic effects against cancer cells.

Antimicrobial Properties

Thiadiazole derivatives are well-documented for their antimicrobial activity. The compound may possess similar properties due to its structural components. Previous studies on related compounds have shown efficacy against a range of pathogens, including bacteria and fungi . The mechanism likely involves disruption of microbial cell membranes or inhibition of vital enzymes.

Enzyme Inhibition

The compound's potential as an inhibitor of specific enzymes has been explored. For example, compounds with thiadiazole structures have been identified as inhibitors of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism and is a target for antidepressant drugs . The exact IC50 values for this compound's inhibition of MAO or other relevant enzymes remain to be established through experimental assays.

The biological activity of this compound is hypothesized to involve:

- Binding to Target Proteins : The compound may interact with specific proteins or receptors due to its structural features.

- Modulation of Signaling Pathways : By inhibiting key enzymes or receptors involved in cell signaling, the compound could alter cellular responses related to growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a mechanism for its antitumor effects.

Case Study 1: Antitumor Efficacy

In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells. These studies employed assays such as MTT and flow cytometry to evaluate cell viability and apoptosis rates. Compounds exhibiting high potency were further tested in combination with doxorubicin to assess synergistic effects .

Case Study 2: Antimicrobial Activity

A series of thiadiazole derivatives were tested against various bacterial strains using disk diffusion methods. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential therapeutic applications in treating infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3S |

| Molecular Weight | 289.35 g/mol |

| IC50 (Antitumor Activity) | To be determined |

| IC50 (MAO Inhibition) | To be determined |

Propiedades

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-3-4-12-14(23-19-17-12)15(21)20-8-7-11(9-20)22-13-6-5-10(2)16-18-13/h5-6,11H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYPCBJVOOCPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.